Ethyl 4-chloro-2,6-dimethylnicotinate
Overview
Description
Ethyl 4-chloro-2,6-dimethylnicotinate: is an organic compound with the molecular formula C10H12ClNO2. It belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a chloro group at the 4-position and two methyl groups at the 2- and 6-positions on the nicotinate ring, along with an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 4-chloro-2,6-dimethylnicotinate typically begins with 4-chloro-2,6-dimethylnicotinic acid.
Esterification: The carboxylic acid group of 4-chloro-2,6-dimethylnicotinic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified by distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-chloro-2,6-dimethylnicotinate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution Products: Depending on the nucleophile, products such as ethyl 4-amino-2,6-dimethylnicotinate, ethyl 4-thio-2,6-dimethylnicotinate, or ethyl 4-alkoxy-2,6-dimethylnicotinate.
Reduction Products: Ethyl 4-amino-2,6-dimethylnicotinate or ethyl 4-hydroxy-2,6-dimethylnicotinate.
Oxidation Products: Various oxidized derivatives, including carboxylic acids or ketones.
Scientific Research Applications
Chemistry:
Building Block: Ethyl 4-chloro-2,6-dimethylnicotinate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The chloro group and ester functionality play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- Ethyl 4-chloro-3,5-dimethylnicotinate
- Ethyl 4-bromo-2,6-dimethylnicotinate
- Ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Comparison:
- Structural Differences: The position and type of substituents on the nicotinate ring differentiate these compounds. For example, Ethyl 4-chloro-3,5-dimethylnicotinate has methyl groups at the 3- and 5-positions instead of the 2- and 6-positions.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions these compounds undergo. For instance, the bromo derivative may exhibit different reactivity in substitution reactions compared to the chloro derivative.
- Biological Activity: The biological activity of these compounds can vary significantly based on their structural differences. Subtle changes in the molecular structure can lead to differences in their interaction with biological targets and their overall efficacy.
Ethyl 4-chloro-2,6-dimethylnicotinate stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTAWKCADOMPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286309 | |
Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70271-80-6 | |
Record name | 70271-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.